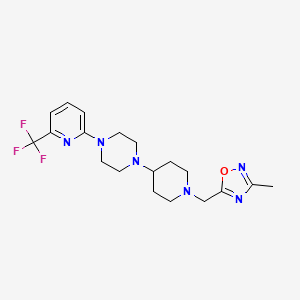

3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole

Description

3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is an organic compound known for its unique chemical structure, which integrates multiple functional groups: a trifluoromethyl-substituted pyridine, a piperazine ring, a piperidine ring, and an oxadiazole ring. Such a structure imparts distinct physicochemical properties, making this compound valuable for various research and industrial applications.

Properties

IUPAC Name |

3-methyl-5-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N6O/c1-14-23-18(29-25-14)13-26-7-5-15(6-8-26)27-9-11-28(12-10-27)17-4-2-3-16(24-17)19(20,21)22/h2-4,15H,5-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNVQIIVENZXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves a multistep process starting with the functionalization of pyridine to introduce the trifluoromethyl group. This is typically achieved through electrophilic aromatic substitution.

Subsequent steps involve the formation of the piperazine and piperidine rings via nucleophilic substitution and ring-closing reactions, followed by the incorporation of the oxadiazole moiety through a cyclization reaction under controlled temperature and pH conditions.

Industrial Production Methods

Industrial methods often leverage high-throughput techniques such as continuous flow reactors to ensure uniformity and scalability. Such methods may involve catalysts to accelerate specific steps and employ solvents that optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound is prone to various reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Frequently involves agents like potassium permanganate or chromium trioxide.

Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Occurs in the presence of nucleophiles or electrophiles under acidic or basic conditions, depending on the nature of the substituent to be replaced.

Major Products Formed

Oxidative reactions often yield higher oxidation state derivatives of the trifluoromethyl-substituted pyridine.

Reductive reactions typically produce deoxygenated or hydrogenated derivatives, modifying the piperazine or piperidine rings.

Substitution reactions result in the exchange of substituents on the pyridine ring or other positions, leading to a variety of structurally diverse products.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Oxadiazoles have been studied for their anticancer properties. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against breast cancer (MDA-MB-231) and other malignancies .

- The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells .

-

Antimicrobial Properties :

- The compound's derivatives have demonstrated antibacterial and antifungal activities. Studies have shown that certain oxadiazole derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Penicillium species .

- The presence of the trifluoromethyl group is believed to enhance antimicrobial potency due to increased membrane permeability.

- Anti-Diabetic Potential :

Biological Mechanisms

The biological activity of 3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole can be attributed to several mechanisms:

- Protein-Ligand Interactions : Molecular docking studies have been conducted to understand how this compound interacts with specific protein targets involved in cancer progression and diabetes regulation .

- Cell Cycle Disruption : By interfering with tubulin dynamics, these compounds can halt cell division, leading to apoptosis in cancer cells .

Case Studies

- Synthesis and Evaluation :

- Molecular Docking Studies :

Mechanism of Action

The compound interacts with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances lipophilicity and membrane permeability, aiding its interaction with intracellular targets. The piperazine and piperidine rings often mimic natural substrates, facilitating binding to biological macromolecules. The oxadiazole moiety might engage in hydrogen bonding or hydrophobic interactions, stabilizing the compound within its active site.

Comparison with Similar Compounds

Similar Compounds

5-((4-(4-(2-chloropyridin-6-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole

3-Methyl-5-((4-(4-(4-fluorophenyl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole

Unique Aspects

The trifluoromethyl group significantly enhances lipophilicity compared to similar structures.

The integration of these functional groups offers a unique combination of electronic and steric effects, influencing its reactivity and interactions differently.

Hope this has intrigued you enough—what else do you want to learn about?

Biological Activity

The compound 3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

- Trifluoromethyl pyridine : This moiety is known for enhancing lipophilicity and biological activity.

- Piperazine and piperidine rings : These cyclic amines are often associated with various pharmacological properties.

- Oxadiazole core : Known for its diverse biological activities including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The trifluoromethyl group enhances binding affinity to target proteins, potentially influencing enzyme activity and receptor interactions.

Potential Targets

- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown significant inhibitory effects on MAO-B, which plays a crucial role in neurotransmitter metabolism.

- Kinase Inhibition : The oxadiazole scaffold may interact with kinase pathways, which are vital in cell signaling and proliferation.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

| Activity | Effect | Reference |

|---|---|---|

| MAO-B Inhibition | IC50 values as low as 21 nM | |

| Antimicrobial Activity | Effective against Gram-positive bacteria | |

| Anti-inflammatory Effects | Reduction in cytokine production |

Case Studies

Several studies have evaluated the biological activity of compounds structurally similar to this compound.

Study 1: MAO-B Inhibition

A study highlighted the structure-activity relationship (SAR) of various oxadiazoles, revealing that modifications at the piperazine ring significantly enhance MAO-B inhibition. The most potent analogs showed IC50 values below 30 nM, indicating strong inhibitory potential against this enzyme .

Study 2: Antimicrobial Properties

In vitro assays demonstrated that similar compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing antibacterial efficacy .

Q & A

Basic Research Question

- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .

- Structural confirmation : ¹H/¹³C NMR (focus on piperazine/piperidine proton splitting and oxadiazole carbonyl signals at ~160 ppm) and FT-IR (C=N stretch at ~1600 cm⁻¹) .

- Impurity profiling : LC-MS/MS for detecting byproducts (e.g., incomplete trifluoromethylpyridine coupling or oxidation byproducts) .

Advanced Consideration : For chiral purity (if applicable), employ chiral stationary phase HPLC or circular dichroism (CD) spectroscopy .

How can contradictory biological activity data for this compound be resolved?

Advanced Research Question

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Compare results across enzyme inhibition (e.g., 14α-demethylase), cell-based viability (MTT assay), and in vivo models .

- Dose-response validation : Use IC₅₀/EC₅₀ curves to confirm potency thresholds and assess cytotoxicity in parallel (e.g., HEK293 or HepG2 cells) .

- Metabolite screening : Identify active metabolites via liver microsome incubation and LC-MS to rule out false positives .

Methodological Consideration : Replicate experiments in triplicate under standardized conditions (e.g., 5% FBS, 37°C, 5% CO₂) .

What strategies are effective for enhancing the compound’s metabolic stability?

Advanced Research Question

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., oxadiazole methyl group) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., piperazine NH) with ester or carbamate prodrugs, improving oral bioavailability .

Methodological Consideration : Assess metabolic stability using human liver microsomes (HLM) and LC-MS quantification of parent compound depletion .

What in silico tools are suitable for predicting this compound’s pharmacokinetic (PK) properties?

Advanced Research Question

- ADME prediction : Use SwissADME or ADMETLab to estimate logP, aqueous solubility, and CYP inhibition .

- Molecular docking : Dock the compound into target proteins (e.g., 14α-demethylase; PDB: 3LD6) using AutoDock Vina to validate binding modes .

Methodological Consideration : Cross-validate docking scores with experimental binding assays (e.g., SPR or ITC) .

How can green chemistry principles be applied to this compound’s synthesis?

Basic Research Question

- Solvent substitution : Replace DCM/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, biodegradable alternatives .

- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C or enzyme-based systems) for piperazine coupling steps to reduce waste .

Methodological Consideration : Monitor reaction efficiency via TLC or inline IR spectroscopy to ensure minimal solvent/catalyst use .

What are the key stability challenges for this compound, and how are they managed?

Basic Research Question

- Hydrolytic degradation : The oxadiazole ring is prone to hydrolysis in aqueous media. Store lyophilized samples at -20°C under argon .

- Light sensitivity : Protect from UV exposure using amber glass vials during storage .

Methodological Consideration : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

What in vivo models are appropriate for evaluating this compound’s efficacy?

Advanced Research Question

- Rodent models : Use antifungal efficacy models (e.g., Candida albicans-infected mice) for dose-ranging studies (10–50 mg/kg, oral or IV) .

- Toxicokinetics : Monitor plasma concentrations via LC-MS/MS and correlate with histopathology (e.g., liver/kidney toxicity) .

Methodological Consideration : Apply allometric scaling from rodent PK data to predict human dosing .

How can researchers address low solubility in preclinical development?

Advanced Research Question

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to enhance aqueous dispersibility .

- Co-crystallization : Screen for co-crystals with succinic acid or nicotinamide to improve dissolution rates .

Methodological Consideration : Characterize formulations using dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.